molecular formula C12H14O2 B3004172 (1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane CAS No. 82353-76-2

(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane

Cat. No.: B3004172
CAS No.: 82353-76-2
M. Wt: 190.242
InChI Key: CWRSDAPNEGDROZ-ZSBIGDGJSA-N
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Description

(1S,5R)-3-phenylmethoxy-6-oxabicyclo[310]hexane is a bicyclic organic compound characterized by its unique structure, which includes a phenylmethoxy group and an oxabicyclohexane ring

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to detail its mode of action. Based on its structural similarity to other bicyclic compounds, it may bind to its targets, causing conformational changes that modulate the target’s activity .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (1S,5R)-3-phenylmethoxy-6-oxabicyclo[31These properties, which influence the compound’s bioavailability, would need to be investigated in preclinical and clinical studies .

Result of Action

The molecular and cellular effects of (1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane’s action are currently unknown. These effects would be determined by the compound’s mode of action and the biochemical pathways it affects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate precursors, such as phenylmethanol and a suitable oxabicyclohexane derivative.

    Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

    Purification: After the reaction, the product is purified using techniques such as chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2R)-ethyl 1,2-bis(hydroxymethyl)cyclopropanecarboxylate
  • (1R(S),5R(S),7R(S),8R(S))-1,8-bis(hydroxymethyl)-6-azadispiro[4.1.4.2]tridecane-6-oxyl

Uniqueness

(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane is unique due to its specific structural features, such as the phenylmethoxy group and the oxabicyclohexane ring. These features confer distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(1S,5R)-3-phenylmethoxy-6-oxabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-4-9(5-3-1)8-13-10-6-11-12(7-10)14-11/h1-5,10-12H,6-8H2/t10?,11-,12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRSDAPNEGDROZ-YOGCLGLASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2C1O2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](O2)CC1OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82398-68-3
Record name rac-(1R,3s,5S)-3-(benzyloxy)-6-oxabicyclo[3.1.0]hexane
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